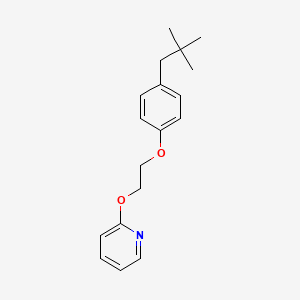
2-(2-(4-(2,2-Dimethylpropyl)phenoxy)ethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-(2,2-Dimethylpropyl)phenoxy)ethoxy)pyridine is an organic compound that belongs to the class of ethers It is characterized by the presence of a pyridine ring attached to a phenoxy group, which is further substituted with a 2,2-dimethylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(2,2-Dimethylpropyl)phenoxy)ethoxy)pyridine typically involves the reaction of 4-(2,2-dimethylpropyl)phenol with 2-chloroethanol to form 2-(4-(2,2-dimethylpropyl)phenoxy)ethanol. This intermediate is then reacted with 2-chloropyridine under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like acetone .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial in industrial settings to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(2,2-Dimethylpropyl)phenoxy)ethoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives such as alcohols.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-(2-(4-(2,2-Dimethylpropyl)phenoxy)ethoxy)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-(4-(2,2-Dimethylpropyl)phenoxy)ethoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied. Further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2,2-Dimethylpropyl)phenoxy)ethanol: Similar structure but lacks the pyridine ring.
2-(1-Methyl-2-(4-phenoxyphenoxy)ethoxy)pyridine: Similar structure with different substituents on the phenoxy group.
Uniqueness
2-(2-(4-(2,2-Dimethylpropyl)phenoxy)ethoxy)pyridine is unique due to the presence of both the pyridine ring and the 2,2-dimethylpropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
118608-93-8 |
|---|---|
Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
2-[2-[4-(2,2-dimethylpropyl)phenoxy]ethoxy]pyridine |
InChI |
InChI=1S/C18H23NO2/c1-18(2,3)14-15-7-9-16(10-8-15)20-12-13-21-17-6-4-5-11-19-17/h4-11H,12-14H2,1-3H3 |
InChI Key |
YFKBFGLODWNOKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC=C(C=C1)OCCOC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















